molecular formula C9H6FNO B1415744 7-Fluoroquinolin-5-ol CAS No. 1261602-78-1

7-Fluoroquinolin-5-ol

Cat. No. B1415744
CAS RN: 1261602-78-1
M. Wt: 163.15 g/mol
InChI Key: FUYGHHLBDSWSQT-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-5-ol is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of fluoroquinolones, a family to which this compound belongs, involves various synthetic approaches. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H6FNO/c10-6-4-8-7 (9 (12)5-6)2-1-3-11-8/h1-5,12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Antidepressant-like Effects

A derivative of the isoquinoline class, 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), has been investigated for its antidepressant-like effects in mice. The study found that FDPI influences the monoaminergic system, specifically serotonergic and dopaminergic systems, to produce effects similar to those of the antidepressant paroxetine. This suggests potential applications in developing antidepressant therapies that target these neurotransmitter systems A. Pesarico et al., 2014.

Antibacterial Activity

Research into novel 7-substituted quinolines has led to the development of compounds with potent antibacterial activity against respiratory pathogens. One such compound, DS21412020, demonstrated significant in vitro activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, and showed promise in in vivo models of murine pneumonia. These findings highlight the potential for 7-fluoroquinolin-5-ol derivatives in treating respiratory tract infections T. Odagiri et al., 2018.

Anticancer Activity

Schiff bases and azo dyes derived from pyranoquinolinone, a related structure, have been synthesized and evaluated for their anticancer activity across several human tumor cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon carcinoma). These compounds, especially those with a trifluoromethoxy group, showed promising activity, indicating the potential of this compound derivatives in developing new anticancer therapies Abdeltawab M. Saeed et al., 2020.

Mechanism of Action

Target of Action

The primary targets of 7-Fluoroquinolin-5-ol are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, and their inhibition disrupts this process, leading to bacterial cell death .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by the enzymes, blocking the progress of the replication fork . The cytotoxicity of this compound likely involves a two-step process: conversion of the topoisomerase-7-Fluoroquinolin-5-ol-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve DNA synthesis and intermediary metabolism . By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts DNA replication, leading to cell death .

Pharmacokinetics

Fluoroquinolones, a class of drugs to which this compound belongs, are generally known for their concentration-dependent bactericidal activity . They have been identified as having peak/MIC and AUC/MIC ratios as possible pharmacodynamic predictors of clinical and microbiological outcome, as well as the development of bacterial resistance .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication, leading to bacterial cell death . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents these enzymes from carrying out their normal functions, which in turn disrupts the replication of bacterial DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of fluoroquinolones can be affected by bacterial resistance mechanisms, such as the overexpression of multidrug efflux pumps .

Safety and Hazards

Safety data indicates that 7-Fluoroquinolin-5-ol should be handled with care to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

As for future directions, it’s important to note that 7-Fluoroquinolin-5-ol is currently used for research and development purposes . Further studies could explore its potential applications in various fields, including medicinal chemistry.

Biochemical Analysis

Biochemical Properties

7-Fluoroquinolin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to its antibacterial effects .

Cellular Effects

The effects of this compound on cells are profound. It impacts various cell types, particularly bacterial cells, by inhibiting essential cellular processes. In bacterial cells, it interferes with DNA replication, transcription, and repair mechanisms. This disruption leads to cell death, making this compound an effective antibacterial agent. Additionally, it can influence cell signaling pathways and gene expression, further affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA. By binding to these enzymes, this compound inhibits their activity, preventing the relaxation of supercoiled DNA necessary for replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects can be observed, including damage to the liver and kidneys. These adverse effects highlight the importance of dosage optimization in clinical applications to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation processes, including hydroxylation and conjugation. These metabolic reactions are facilitated by enzymes such as cytochrome P450. The metabolites of this compound can have different biological activities, influencing its overall pharmacokinetic and pharmacodynamic profiles .

properties

IUPAC Name

7-fluoroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYGHHLBDSWSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2O)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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